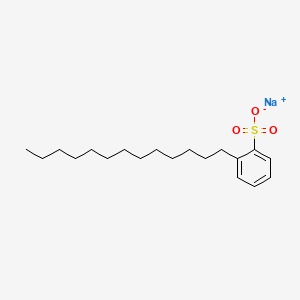![molecular formula C13H8F5NO B15089560 3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine CAS No. 926239-40-9](/img/structure/B15089560.png)
3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a trifluoromethoxy group and two fluorine atoms on the biphenyl structure. The incorporation of fluorine atoms and trifluoromethoxy groups into organic molecules is of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- typically involves multiple steps, starting from commercially available biphenyl derivativesFor example, dithiocarbonates (xanthogenates) can be exposed to hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin to form trifluoromethyl ethers in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized biphenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms and trifluoromethoxy groups can improve the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- is used in the development of advanced materials, such as liquid crystals for display technologies and other electronic applications .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- include other biphenyl derivatives with different substituents, such as:
- 4’-[2-Methyl-3,4,5-trifluorophenoxy-difluoromethyl]-4-(4-propylphenyl)-3’,5’-difluorobiphenyl
- 3,5-Difluoro-4-(trifluoromethoxy)bromobenzene
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- lies in its specific combination of fluorine atoms and a trifluoromethoxy group, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in medicinal chemistry, materials science, and industrial processes .
Properties
CAS No. |
926239-40-9 |
|---|---|
Molecular Formula |
C13H8F5NO |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2,4-difluoro-6-[2-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H8F5NO/c14-7-5-9(12(19)10(15)6-7)8-3-1-2-4-11(8)20-13(16,17)18/h1-6H,19H2 |
InChI Key |
DTWVMCAFFXGMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2)F)F)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


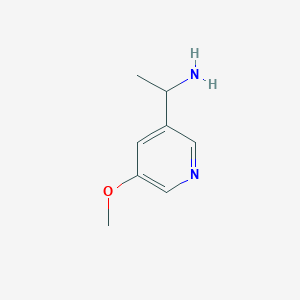
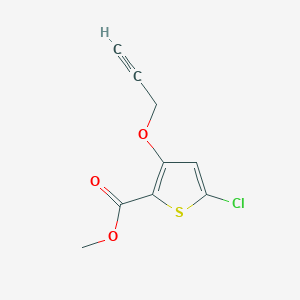
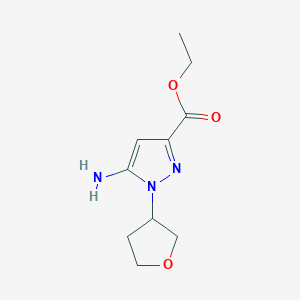
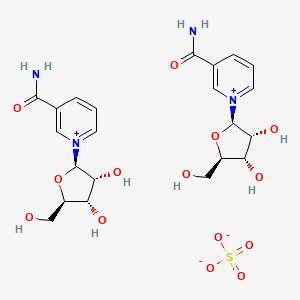
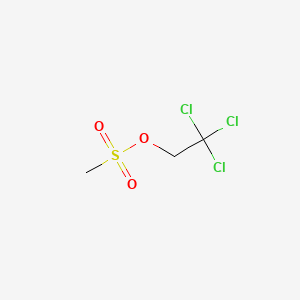

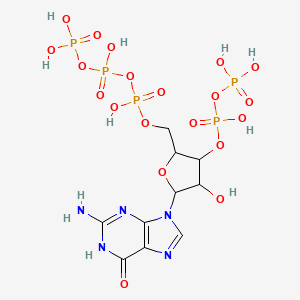
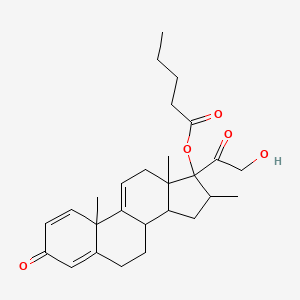
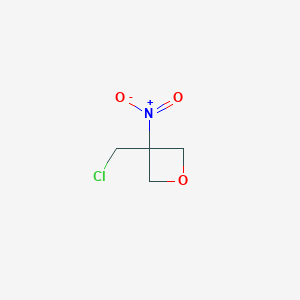

![[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B15089545.png)
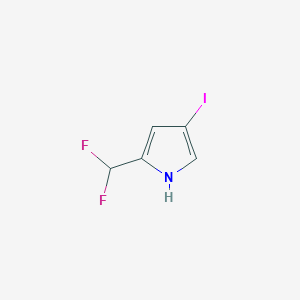
![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
